N-Benzyloxycarbonylglycine thioamide

Catalog No.
S672525
CAS No.
49548-40-5
M.F
C10H12N2O2S
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyloxycarbonylglycine thioamide

CAS Number

49548-40-5

Product Name

N-Benzyloxycarbonylglycine thioamide

IUPAC Name

benzyl N-(2-amino-2-sulfanylideneethyl)carbamate

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C10H12N2O2S/c11-9(15)6-12-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,12,13)

InChI Key

NWHXDCPLGZXNOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCC(=S)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=S)N

Peptide Synthesis:

N-Benzyloxycarbonylglycine thioamide acts as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the N-terminus (amino group) of the glycine residue, allowing for selective coupling with other amino acids to form peptide chains. The thioamide group, compared to the more commonly used carboxylic acid group in amino acids, offers unique reactivity in peptide synthesis. Studies have shown that N-Benzyloxycarbonylglycine thioamide can participate in thioesterification reactions, leading to the formation of challenging peptide sequences containing thioester bonds. These bonds can play crucial roles in protein function and drug development [].

Synthesis of Heterocyclic Compounds:

N-Benzyloxycarbonylglycine thioamide finds application in the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. The thioamide group participates in cyclization reactions, leading to the formation of diverse heterocyclic structures with potential applications in medicinal chemistry and material science [].

Research on Protein-Protein Interactions:

N-Benzyloxycarbonylglycine thioamide can be used as a probe molecule to study protein-protein interactions. By strategically incorporating this molecule into peptides, researchers can investigate how proteins bind to each other and identify crucial binding sites. This information is valuable for understanding protein function and developing new therapeutic strategies [].

N-Benzyloxycarbonylglycine thioamide is a derivative of glycine, characterized by the presence of a benzyloxycarbonyl group and a thioamide functional group. Its chemical formula is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S and it has a molecular weight of approximately 224.28 g/mol . This compound is recognized for its potential applications in peptide synthesis and as a biochemical reagent.

, particularly in peptide bond formation. It can be utilized as a coupling reagent in the synthesis of thioamide-substituted peptides, which are valuable in medicinal chemistry due to their unique biological properties . The compound's reactivity is enhanced by the thioamide group, which can facilitate specific interactions during coupling reactions.

This compound exhibits notable biological activity, particularly in the context of antimicrobial research. Studies have shown that N-Benzyloxycarbonylglycine thioamide and its derivatives can inhibit the growth of certain bacteria, including Mycobacterium tuberculosis. The mechanism of action often involves the disruption of bacterial protein synthesis . Additionally, it has been investigated for its potential roles in other biological pathways, although more research is needed to fully elucidate these mechanisms.

The synthesis of N-Benzyloxycarbonylglycine thioamide typically involves several steps:

  • Formation of N-Benzyloxycarbonylglycine: This is achieved by reacting glycine with benzyl chloroformate in the presence of a base like sodium hydroxide. The reaction yields N-Benzyloxycarbonylglycine, which can then be converted into thioamide.
  • Thioamidation: The conversion to thioamide can be performed by treating N-Benzyloxycarbonylglycine with thiophosgene or other sulfur-containing reagents under controlled conditions .

These methods highlight the compound's versatility as a building block in organic synthesis.

N-Benzyloxycarbonylglycine thioamide finds applications primarily in:

  • Peptide Synthesis: It serves as an important intermediate for synthesizing peptides with specific functionalities.
  • Biochemical Research: Used in studies investigating protein interactions and enzymatic activities.
  • Drug Development: Its derivatives are explored for potential therapeutic uses against various diseases, particularly infections caused by resistant bacterial strains .

Interaction studies involving N-Benzyloxycarbonylglycine thioamide focus on its binding affinities with various biological macromolecules. For example, investigations have shown that it can form hydrogen bonds with amino acid residues in target proteins, influencing their structural conformation and activity. These studies are crucial for understanding how modifications to peptide structures can enhance or inhibit biological functions .

Several compounds are structurally or functionally similar to N-Benzyloxycarbonylglycine thioamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupUnique Features
N-CarbobenzyloxyglycineBenzyloxycarbonyl groupCommonly used as an amino acid protection monomer
ThioacetamideThioamide groupSimpler structure; less versatile in peptide synthesis
N-AcetylglycineAcetyl groupMore stable; less reactive than thioamides
N-BenzyloxycarbonylalanineBenzyloxycarbonyl groupSimilar use but different amino acid backbone

N-Benzyloxycarbonylglycine thioamide stands out due to its dual functionality as both a protective group and a reactive site for further chemical transformations, making it particularly valuable in peptide chemistry and drug design .

XLogP3

1

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Benzyloxycarbonylglycine thioamide

Dates

Last modified: 08-15-2023

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